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Compound of Interest

Compound Name: Levofloxacin hydrate

CAS No.: 138199-72-1

Cat. No.: B3047363 Get Quote

Executive Summary
Molecule: Levofloxacin (fluoroquinolone antibiotic).[1][2][3] Formulation Focus: Levofloxacin
Hydrate (Hemihydrate is the standard API form). BCS Classification: Class I (High Solubility,

High Permeability).[4] Critical Insight: As of October 2024, FDA draft guidance recommends a

single in vivo study under fasting conditions for the highest strength (750 mg), with lower

strengths (250 mg, 500 mg) eligible for biowaivers based on dissolution profile comparisons.

This guide outlines the streamlined protocol to demonstrate equivalence to the Reference

Listed Drug (RLD), typically Levaquin (US) or Cravit (Asia/EU).

Part 1: Strategic Architecture & Regulatory
Landscape
The "Fasted-Only" Paradigm
Historically, bioequivalence (BE) studies often required both fasted and fed conditions.[5]

However, due to Levofloxacin's high bioavailability (~99%) and lack of clinically significant food

effects, major regulatory bodies (FDA, WHO) now prioritize the Fasted State study.
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Feature
FDA Requirement (Current
Thinking)

EMA / WHO Requirement

Study Type Single-dose, Fasting Single-dose, Fasting

Design
2-Treatment, 2-Period

Crossover

2-Treatment, 2-Period

Crossover

Dose Highest Strength (750 mg)
Highest Strength (500 mg or

750 mg)

Analyte Parent (Levofloxacin) Parent (Levofloxacin)

Biowaiver
Lower strengths eligible if

dissolution matches
Lower strengths eligible

Study Design Logic
The standard design is a Randomized, Open-Label, Two-Treatment, Two-Period, Two-

Sequence, Single-Dose Crossover Design.

Why Crossover? Levofloxacin has low-to-moderate intra-subject variability (CV ~15-18%). A

crossover design removes inter-subject variability from the comparison, allowing for a

smaller sample size (typically N=24 to 36) compared to parallel designs.

Why Open-Label? PK endpoints are objective (plasma concentration). Blinding is

unnecessary for bioanalysis and adds operational complexity.

Washout Period: Levofloxacin half-life (

) is 6–8 hours.[1][6] A washout of 7 days (>5 half-lives) is scientifically sufficient to prevent
carryover effects.

Part 2: Detailed Clinical Protocol
Study Flow Visualization
The following diagram illustrates the critical path for the clinical phase.
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Caption: Figure 1. Standard 2-way crossover design workflow ensuring complete washout and

comparative PK sampling.

Inclusion/Exclusion Criteria (Safety & Validity)
Inclusion: Healthy volunteers, BMI 18.5–30.0 kg/m ².

Exclusion: History of tendonitis (fluoroquinolone specific risk), renal impairment (affects

clearance), or hypersensitivity to quinolones.

Dosing & Sampling Schedule
Preparation: Subjects fast for at least 10 hours overnight. Water is permitted up to 1 hour

pre-dose.

Administration: 240 mL of water with the tablet.

Sampling Points:

Pre-dose: 0.00 h

Absorption Phase:[1] 0.16, 0.33, 0.50, 0.75, 1.00, 1.25, 1.50 h (Critical for

capture;

is ~1-2h).

Distribution/Elimination: 2, 3, 4, 6, 8, 12, 16, 24 h.[7]
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Note: Sampling beyond 24h is rarely necessary as >90% of AUC is captured within this

window for immediate-release formulations.

Part 3: Bioanalytical Methodology (LC-MS/MS)
To prove bioequivalence, you must quantify Levofloxacin in human plasma with high precision.

Method Validation Summary
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][8][9]

Sample Prep: Protein Precipitation (PPT) is preferred over SPE (Solid Phase Extraction) due

to Levofloxacin's high concentration and solubility.

Internal Standard: Levofloxacin-d3 or Ciprofloxacin.

Analytical Workflow
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Caption: Figure 2. High-throughput bioanalytical extraction and detection workflow.

Chromatographic Conditions (Typical)
Column: C18 (e.g., Zorbax SB-C18 or equivalent), 50°C.

Mobile Phase: Acetonitrile : 0.1% Formic Acid (Isocratic or Gradient).

Detection: Positive Ion Mode (ESI+).

Linearity Range: 0.10
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(LLOQ) to 10.00

(ULQ). This covers the typical

of ~5-7

for a 500mg dose.

Part 4: Comparative Data & Statistical Analysis
Case Study: Generic vs. Reference (Cravit)
The following data represents a summary of a bioequivalence study comparing a generic

Levofloxacin 250mg tablet against the RLD (Cravit).

Table 1: Comparative Pharmacokinetic Parameters (N=24)

Parameter
Generic
(Test) Mean
± SD

Reference
(RLD) Mean
± SD

Geometric
Mean Ratio
(T/R)

90%
Confidence
Interval

Result

(mg/L) 4.48 ± 0.89 4.46 ± 0.95 100.60%
93.39% –

108.42%
PASS

(mg[10]·h/L) 25.33 ± 4.12 25.77 ± 4.01 98.10%
94.76% –

101.59%
PASS

(h)
1.25 (0.5–

2.0)

1.25 (0.5–

2.0)
N/A N/A Comparable

Data Source: Adapted from aggregated bioequivalence studies (See Ref 3).

Acceptance Criteria
For the product to be deemed bioequivalent, the 90% Confidence Interval (CI) of the geometric

mean ratios (Test/Reference) for both

and

must fall strictly within the 80.00% – 125.00% range.
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Decision Logic for Approval
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Caption: Figure 3. Regulatory decision tree for BE acceptance and subsequent biowaiver

eligibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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